Octadecadienyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecadienyl dihydrogen phosphate is an organic phosphate ester with the chemical formula C18H35O4P . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its long carbon chain and the presence of a phosphate group, which imparts specific chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecadienyl dihydrogen phosphate typically involves the esterification of octadecadienol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C18H34OH} + \text{H3PO4} \rightarrow \text{C18H35O4P} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is usually catalyzed by acids or bases to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield reduced phosphate esters.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Oxidized phosphate esters.
Reduction Products: Reduced phosphate esters.
Substitution Products: Substituted phosphate esters.
Scientific Research Applications
Octadecadienyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a bioactive compound.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of octadecadienyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The long carbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
- Ammonium dihydrogen phosphate
- Dihydrogen phosphate
- Diammonium hydrogen phosphate
Comparison: Octadecadienyl dihydrogen phosphate is unique due to its long carbon chain, which imparts specific hydrophobic properties and enhances its ability to interact with lipid membranes. In contrast, compounds like ammonium dihydrogen phosphate and dihydrogen phosphate are more hydrophilic and are primarily used in different applications such as fertilizers and food additives.
Properties
CAS No. |
64509-07-5 |
---|---|
Molecular Formula |
C18H35O4P |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(1E,3E)-octadeca-1,3-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h15-18H,2-14H2,1H3,(H2,19,20,21)/b16-15+,18-17+ |
InChI Key |
OZXHJMFUPFOZLA-GKIXDJALSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C=C/OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC=COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.